2-([1,1'-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both biphenyl and piperidine moieties in the structure suggests potential biological activity and utility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The biphenyl and piperidine rings may participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or halogenating agents (e.g., N-bromosuccinimide) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 2-([1,1’-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its biphenyl and piperidine moieties are often found in pharmacologically active compounds.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Industrially, the compound could be used in the production of advanced materials, such as polymers or liquid crystals, due to its rigid biphenyl structure.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, modulating their activity. The piperidine ring could enhance binding affinity to certain biological targets, while the biphenyl core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-(4-methoxypiperidin-1-yl)ethanone: Lacks the biphenyl structure, potentially altering its biological activity.
4-(4-Methoxyphenyl)piperidine: Similar piperidine moiety but different overall structure.
Biphenyl derivatives: Various biphenyl compounds with different substituents can be compared for their unique properties.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone is unique due to the combination of biphenyl and piperidine moieties, which may confer distinct chemical and biological properties. This combination can result in enhanced stability, specific binding interactions, and diverse reactivity.
Properties
IUPAC Name |
1-(4-methoxypiperidin-1-yl)-2-(4-phenylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-11-13-21(14-12-19)20(22)15-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSLBHFTQRHPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.